7-Fluoro-2-oxoindoline-4-carboxylic acid 7-Fluoro-2-oxoindoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17877754
InChI: InChI=1S/C9H6FNO3/c10-6-2-1-4(9(13)14)5-3-7(12)11-8(5)6/h1-2H,3H2,(H,11,12)(H,13,14)
SMILES:
Molecular Formula: C9H6FNO3
Molecular Weight: 195.15 g/mol

7-Fluoro-2-oxoindoline-4-carboxylic acid

CAS No.:

Cat. No.: VC17877754

Molecular Formula: C9H6FNO3

Molecular Weight: 195.15 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-2-oxoindoline-4-carboxylic acid -

Specification

Molecular Formula C9H6FNO3
Molecular Weight 195.15 g/mol
IUPAC Name 7-fluoro-2-oxo-1,3-dihydroindole-4-carboxylic acid
Standard InChI InChI=1S/C9H6FNO3/c10-6-2-1-4(9(13)14)5-3-7(12)11-8(5)6/h1-2H,3H2,(H,11,12)(H,13,14)
Standard InChI Key HJXRMUHZZMPVHF-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=CC(=C2NC1=O)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 7-fluoro-2-oxoindoline-4-carboxylic acid features a bicyclic framework comprising a six-membered benzene ring fused to a five-membered nitrogen-containing ring. Key functional groups include:

  • A fluorine atom at position 7, enhancing electrophilic substitution reactivity.

  • A ketone group at position 2, contributing to hydrogen-bonding interactions.

  • A carboxylic acid at position 4, enabling salt formation and esterification .

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H8FNO3C_{10}H_{8}FNO_{3}
Molecular Weight209.17 g/mol
CAS Number1260776-33-7
SMILES NotationCOC(=O)C1=C(C2=C(CC(=O)N2)C=C1)F
InChI KeyNBVHYHLSWKPFBS-UHFFFAOYSA-N

The compound’s solubility is moderate in polar aprotic solvents like dimethylformamide (DMF) but limited in water due to its hydrophobic indoline core. Its melting point and logP values remain undocumented in open literature, though analogues suggest a melting point range of 180–220°C and a logP of ~1.5.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with 2-oxoindoline-4-carboxylic acid, which undergoes electrophilic fluorination at position 7. A common route involves:

  • Halogenation: Treatment with Selectfluor® or NN-fluorobenzenesulfonimide (NFSI) in acetic acid at 60–80°C.

  • Esterification: Conversion of the carboxylic acid to a methyl ester using thionyl chloride and methanol .

  • Purification: Recrystallization from ethanol or chromatography on silica gel.

Key Reaction:

2-Oxoindoline-4-carboxylic acid+Selectfluor®AcOH, 70°C7-Fluoro-2-oxoindoline-4-carboxylic acid\text{2-Oxoindoline-4-carboxylic acid} + \text{Selectfluor®} \xrightarrow{\text{AcOH, 70°C}} \text{7-Fluoro-2-oxoindoline-4-carboxylic acid}

Yield optimization studies report 65–75% efficiency for fluorination steps, with purity exceeding 97% after purification .

Industrial Manufacturing

While detailed protocols are proprietary, scale-up strategies likely employ continuous flow reactors to enhance mixing and temperature control during fluorination. Patent CN102924374B highlights the use of isatin derivatives as precursors for analogous quinoline-4-carboxylic acids, suggesting potential adaptations for indoline systems .

Biological Activity and Mechanism of Action

7-Fluoro-2-oxoindoline-4-carboxylic acid serves as a critical intermediate in synthesizing BIBF 1120 (nintedanib), a triple angiokinase inhibitor targeting:

  • Vascular endothelial growth factor receptor (VEGFR)

  • Platelet-derived growth factor receptor (PDGFR)

  • Fibroblast growth factor receptor (FGFR).

Mechanistic Insights:

  • The oxindole core binds to ATP pockets of kinase domains via hydrogen bonds (Glu94, Val96) .

  • The fluorine atom enhances metabolic stability by reducing cytochrome P450-mediated oxidation.

  • Disruption of angiogenesis pathways inhibits tumor growth and metastasis in preclinical models .

Table 2: Biological Activity of Derivatives

CompoundIC_{50} (VEGFR2)IC_{50} (PDGFRβ)Source
BIBF 112013 nM59 nM
7-Fluoro derivativeNot reportedNot reported

Applications in Pharmaceutical Research

Cancer Therapeutics

As a precursor to BIBF 1120, this compound is integral to developing therapies for:

  • Non-small cell lung cancer (NSCLC)

  • Colorectal cancer

  • Idiopathic pulmonary fibrosis (IPF) .

Antimicrobial Agents

Structural analogues demonstrate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL), though data specific to the fluoro derivative are pending .

Comparative Analysis with Halogenated Analogues

Table 3: Comparison of Halogenated Oxindole Derivatives

CompoundHalogenMolecular WeightKey Application
7-Fluoro-2-oxoindoline-4-carboxylic acidF209.17Angiogenesis inhibition
7-Bromo-2-oxoindoline-6-carboxylic acidBr269.06Antimicrobial research
7-Chloro-2-oxoindoline-6-carboxylic acidCl225.62Kinase inhibition

The fluorine substituent offers superior electronegativity and van der Waals interactions compared to bromine or chlorine, enhancing target binding affinity .

Recent Advances and Future Directions

Recent patents (e.g., CN102924374B) emphasize green chemistry approaches for indoline synthesis, such as solvent-free reactions and catalytic fluorination . Future research may explore:

  • Proteolysis-targeting chimeras (PROTACs) using the compound as a warhead.

  • Combination therapies with immune checkpoint inhibitors.

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